2H-Pyrrolo[3,4-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
269-70-5 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-11-6-10(9)13-8/h1-6,11H |
InChI Key |
JOBJZSHDTOEBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CNC=C3N=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 3,4 B Quinoxaline and Its Derivatives
Classical and Established Synthetic Routes for Pyrroloquinoxalines
The construction of the pyrrolo[3,4-b]quinoxaline scaffold has traditionally relied on well-established condensation and cyclization reactions. These methods typically involve the formation of the quinoxaline (B1680401) ring system as a key step, followed by the annulation of the pyrrole (B145914) ring.
Condensation Reactions with 1,2-Arylenediamines
A cornerstone in the synthesis of quinoxaline derivatives, and by extension, pyrroloquinoxalines, is the condensation reaction of 1,2-arylenediamines with 1,2-dicarbonyl compounds or their synthetic equivalents. researchgate.netsapub.org This approach provides a direct and efficient pathway to the quinoxaline core.
The reaction of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a fundamental method for quinoxaline synthesis. researchgate.netsapub.orgnih.gov This reaction can be catalyzed by various acids. researchgate.net A range of catalysts and reaction conditions have been explored to optimize the synthesis of quinoxalines from 1,2-arylenediamines and 1,2-dicarbonyl compounds. researchgate.net For instance, the condensation of o-phenylenediamine with glyoxal (B1671930) is a classic example. sapub.org Similarly, 2-oxopropionaldehyde has been used to create 2-methyl-quinoxaline. sapub.org The use of α-dicarbonyl derivatives in ethanol (B145695) under microwave irradiation has also been reported to produce quinoxalines in high yields. sapub.org
In a more targeted approach towards pyrrolo[3,4-b]quinoxalines, a key intermediate, 2-benzyl-3-bromomethylquinoxaline 1,4-dioxide, can be synthesized and subsequently reacted with primary amines to yield the desired pyrrolo[3,4-b]quinoxaline 4,9-dioxides. clockss.org The reaction conditions, such as the choice of solvent (methanol or 1-propanol), can influence the reaction rate and yield. clockss.org The reactivity is also dependent on the electronic properties of the substituents on the primary amine. clockss.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield | Ref |
| o-Phenylenediamine | Glyoxal | Quinoxaline | Acid | - | sapub.org |
| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | DMF | - | sapub.org |
| o-Phenylenediamine | α-Dicarbonyl derivatives | Quinoxalines | Ethanol/Microwave | High | sapub.org |
| 2-Benzyl-3-bromomethylquinoxaline 1,4-dioxide | Primary amines | Pyrrolo[3,4-b]quinoxaline 4,9-dioxides | Methanol (B129727) or 1-propanol | - | clockss.org |
| 1,2-Diketones | 1,2-Diamines | Quinoxalines | Alumina-supported heteropolyoxometalates | - | researchgate.net |
A more recent and versatile method involves the condensation of 1,2-arylenediamines with substituted 3-hydroxy-3-pyrroline-2-ones. nih.gov These pyrroline-2-ones act as effective 1,2-diketone surrogates. nih.gov The reaction between 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine in glacial acetic acid at elevated temperatures leads to the formation of pyrrolo[2,3-b]quinoxalines. nih.gov The proposed mechanism suggests that the reaction proceeds through an enamine intermediate which undergoes intramolecular nucleophilic addition. nih.gov The final step is an oxidative dehydrogenation, often facilitated by atmospheric oxygen, to yield the aromatic pyrrolo[2,3-b]quinoxaline system. nih.gov
The optimization of reaction conditions, including the ratio of reactants and the choice of solvent, has been explored. For example, using a 1:3 molar ratio of the 3-hydroxy-3-pyrroline-2-one derivative to o-phenylenediamine in glacial acetic acid at 90 °C has been shown to be effective. nih.gov
| 3-Hydroxy-3-pyrroline-2-one Derivative | o-Phenylenediamine | Product | Solvent | Temperature | Yield | Ref |
| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-Phenylenediamine | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Glacial Acetic Acid | 90 °C | - | nih.gov |
| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-Phenylenediamine | Pyrrolo[2,3-b]quinoxalines | Glacial Acetic Acid | 90 °C | - | nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another major pathway to synthesize pyrrolo[3,4-b]quinoxalines. These methods often involve the pre-formation of a suitably substituted precursor that can undergo ring closure to form the desired heterocyclic system.
Oxidative Cyclodehydrogenation Approaches
Oxidative cyclodehydrogenation is a powerful tool for the formation of aromatic rings. In the context of pyrrolo[3,4-b]quinoxaline synthesis, this can involve the cyclization of a precursor that already contains the quinoxaline and a portion of the pyrrole ring. For instance, the synthesis of pyrrolo[2,3-b]quinoxalines can be achieved through the oxidative dehydrogenation of intermediate dihydro-pyrrolo[2,3-b]quinoxalines. nih.gov This final aromatization step is often spontaneous in the presence of air. nih.gov
Another example involves the synthesis of fluorinated pyrrolo[3,4-b]quinoxaline 4,9-dioxides. rsc.org The key intermediate, 2-bromomethyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide, is treated with ammonia (B1221849) or primary alkyl amines. rsc.org This leads to the formation of 2-substituted 1,3-dihydro-2H-pyrrolo[3,4-b]quinoxaline 4,9-dioxides. rsc.org
| Precursor | Reagent/Condition | Product | Ref |
| Dihydro-pyrrolo[2,3-b]quinoxalines | Air (Oxygen) | Pyrrolo[2,3-b]quinoxalines | nih.gov |
| 2-Bromomethyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide | Ammonia or Primary Alkyl Amines | 2-Substituted 1,3-dihydro-2H-pyrrolo[3,4-b]quinoxaline 4,9-dioxides | rsc.org |
Ring Transformation Methods
Ring transformation strategies offer an alternative route to pyrrolo[3,4-b]quinoxalines. One such method involves a furan (B31954) ring opening followed by a pyrrole ring closure sequence. researchgate.net This approach has been utilized for the synthesis of pyrrolo[1,2-a]quinoxalines, a related isomeric system. The process typically starts with N-(furan-2-ylmethyl)-2-nitroanilines, which undergo an acid-promoted furan ring opening to form a 1,4-diketone intermediate. researchgate.net This is followed by a reductive Paal-Knorr cyclization of the nitro-1,4-diketone to construct the pyrrole ring, leading to the final pyrrolo[1,2-a]quinoxaline (B1220188) product. researchgate.net While this example illustrates the synthesis of an isomer, the principle of ring transformation holds potential for the synthesis of the 2H-pyrrolo[3,4-b]quinoxaline scaffold as well.
Reactions with Quinoxaline-2,3-dicarboxylic Acid Anhydride (B1165640)
The reaction of quinoxaline-2,3-dicarboxylic acid anhydride with various nucleophiles serves as a foundational method for constructing the pyrrolo[3,4-b]quinoxaline system. The reactivity of this anhydride towards heterocyclic amines as nitrogen nucleophiles has been a subject of investigation. researchgate.net
When quinoxaline-2,3-dicarboxylic acid anhydride is treated with certain heterocyclic amines, such as 2-aminobenzo[b]thiophenes, in refluxing ethanol, it leads to the formation of substituted quinoxalines. researchgate.net However, for the synthesis of the target pyrroloquinoxaline skeleton, a subsequent cyclization step is necessary. Pyrrolo[3,4-b]quinoxalines can be obtained when the intermediate products are refluxed in acetic anhydride. researchgate.net This process involves the initial formation of a dicarboxamide, which then undergoes cyclization to yield the fused pyrrole ring system. researchgate.net For instance, the fusion of the anhydride with specific amines can directly furnish quinoxaline derivatives that, upon further reaction, yield the desired polyheterocyclic systems. researchgate.net
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex heterocyclic structures like this compound.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, gold, and indium, have been pivotal in developing sophisticated synthetic pathways to pyrroloquinoxaline derivatives.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. organic-chemistry.orgyoutube.com This reaction typically involves an aryl halide or triflate and a primary or secondary amine, offering a versatile route to aryl amines. organic-chemistry.org Its application has been extended to the synthesis of complex nitrogen-containing heterocycles.
A synthetic strategy for constructing novel thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives—polycyclic analogues of indolo[2,3-b]quinoxaline—utilizes a sequence initiated by a Buchwald-Hartwig cross-coupling reaction. nih.gov The process is followed by an intramolecular oxidative cyclodehydrogenation to yield the final product. nih.gov The optimization of the initial Buchwald-Hartwig step is crucial; for the reaction between 2-(2-bromophenyl)quinoxaline and an amine, a key challenge is the competing side reaction of debromination. nih.gov Optimal conditions were identified using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with dppf as the ligand in toluene (B28343) under microwave irradiation, which provided the desired coupled product in a 75% yield. nih.gov
| Catalyst (0.1 equiv.) | Ligand (0.2 equiv.) | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | dppf | Toluene | Microwave, 15 min | 75% |
Furthermore, palladium-mediated intramolecular cyclization is another effective strategy. Substituted pyrrolo[2,3-b]quinoxalines have been prepared from allyl-3-chloroquinoxaline-2-ylamine derivatives using a Pd(OAc)₂ catalyst with potassium carbonate as the base in DMF at 100 °C, achieving yields between 80-91%. mdpi.com
Gold catalysis has become a significant tool for C-N bond formation, particularly through the hydroamination of alkynes. mdpi.com A gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines, a structural isomer of the target compound, starting from substituted N-alkynyl indoles. mdpi.comslq.qld.gov.aunih.gov
This intramolecular hydroamination proceeds under mild conditions and is compatible with a wide array of functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups, affording the tricyclic products in good to high yields. mdpi.comresearchgate.net The reaction mechanism is believed to proceed through the typical steps of gold-catalyzed hydroamination, leading to a 7-endo-dig cyclization product without the formation of other isomers. mdpi.comresearchgate.net This methodology highlights the capacity of gold catalysis to construct condensed polycyclic structures efficiently. mdpi.com
| Substituent on Indole Ring | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-H | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 85% |
| 5-F | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 87% |
| 5-Cl | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 80% |
| 5-Br | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 78% |
| 5-OMe | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 88% |
| 5-CN | [AuCl(IPr)]/AgOTf | DCE | 80 °C | 94% |
Indium(III) chloride (InCl₃) has been employed as an effective catalyst for the one-pot synthesis of complex fused quinoxaline systems. nih.gov A notable example is the two-component reaction between 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes. nih.gov This process is highly atom- and step-economical, creating three new C/N–C bonds in a single operation to form new six- and seven-membered heterocyclic rings. nih.gov
The proposed mechanism for this transformation involves several key steps. It begins with the formation of an imine intermediate, which is then activated by the InCl₃ catalyst. nih.gov This activation facilitates an intramolecular cyclization via electrophilic aromatic substitution on the pyrrole ring, leading to the formation of a pyrroloquinoxaline intermediate. nih.gov Subsequent coordination of the indium to the alkyne moiety activates it for nucleophilic addition by the amine, constructing a seven-membered ring, which after a final 1,3-H shift, yields the complex pyrrolo- and benzooxazepino-fused quinoxaline product in moderate to good yields (up to 83%). nih.gov This strategy benefits from the use of a relatively inexpensive catalyst and readily available starting materials. nih.gov
Electrochemical Polymerization Techniques for Pyrroloquinoxaline-Functionalized Monomers
Electrochemical polymerization is a method used to synthesize conductive polymers directly onto an electrode surface. psu.eduresearchgate.net The process is initiated by the oxidation of a monomer to form radical cations, which then couple to form oligomers and eventually a polymer film. psu.eduresearchgate.net This technique has been applied to pyrrole and its derivatives to create materials with diverse properties. nih.gov
In the context of quinoxalines, monomers functionalized with polymerizable groups can be used to create novel electrochromic materials. mdpi.com For example, a 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline (EDOTPQ) monomer, featuring solubilizing side chains, has been synthesized and successfully electropolymerized. mdpi.com The introduction of such side chains is crucial as it improves solubility in standard electrolytes, which is often a challenge for rigid donor-acceptor-donor molecules. mdpi.com
The electropolymerization can be carried out using cyclic voltammetry or by applying a constant voltage. mdpi.com In one method, the EDOTPQ monomer is dissolved in an electrolyte containing LiTf and propylene (B89431) carbonate (PC), and a constant voltage of 3 V is applied for 30 seconds to deposit the polymer film onto an ITO glass anode. mdpi.com The resulting polymer, PEDOTPQ, forms a homogeneous green-colored thin film with promising electrochromic properties, capable of a reversible color change to light yellow. mdpi.com
| Monomer | Electrolyte | Technique | Conditions | Resulting Polymer |
|---|---|---|---|---|
| EDOTPQ | LiTf/PC/PEG-MEA | Constant Voltage | 3 V for 30 s | PEDOTPQ film on ITO glass |
| EDOTPQ | TBABF₄ in Acetonitrile | Cyclic Voltammetry | -0.1 V to +1.4 V | PEDOTPQ film on ITO glass |
Synthesis of Oxidized Forms: Pyrrolo[3,4-b]quinoxaline N,N'-Dioxides
The synthesis of pyrrolo[3,4-b]quinoxaline N,N'-dioxides often serves as a key step in the preparation of the parent this compound system, as the N-oxide functionalities can be subsequently removed. The Beirut reaction is a prominent method for the formation of the quinoxaline-1,4-dioxide core, which can then be further elaborated to form the fused pyrrole ring.
Beirut Reaction and Related Methodologies
The Beirut reaction, first described by Haddadin and Issidorides, involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide or 2,1,3-benzoxadiazole-1-oxide) with various nucleophilic species such as enamines, α,β-unsaturated ketones, or enolates to yield quinoxaline-N,N'-dioxides. acs.org This reaction is a powerful tool for the one-step synthesis of functionalized quinoxaline-1,4-dioxides. acs.orgyoutube.com
The general mechanism of the Beirut reaction involves the nucleophilic attack of the enolate or enamine on the N-oxide of the benzofuroxan, followed by a cyclization and subsequent elimination of water to form the stable aromatic quinoxaline-N,N'-dioxide ring system. acs.org The reaction conditions can be tuned to favor the formation of specific products. For instance, the reaction of benzofuroxan with active methylene (B1212753) nitriles in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534) can lead to the formation of 2-aminoquinoxaline-1,4-dioxides. researchgate.net
Fluorinated dihydrofuro[3,4-b]- and dihydropyrrolo[3,4-b]quinoxaline 4,9-dioxides have been synthesized using the Beirut reaction, highlighting its utility in creating precursors for the target pyrroloquinoxaline system. acs.org The reaction of halogenated benzofuroxans with benzylacetone (B32356) or phenoxyacetone (B1677642) in methanol with gaseous ammonia as a catalyst also yields quinoxaline-1,4-dioxide derivatives. acs.org
Regioselective Synthesis Strategies
Achieving regioselectivity is crucial in the synthesis of asymmetrically substituted 2H-pyrrolo[3,4-b]quinoxalines. Control over the placement of substituents on both the quinoxaline and pyrrole rings allows for the fine-tuning of the molecule's properties.
Strategies for the regioselective synthesis of the quinoxaline core often involve the use of appropriately substituted o-phenylenediamines or 2,3-dihaloquinoxalines. For instance, the reaction of 2-chloro-3-substituted quinoxalines with 3(5)-methyl-5(3)-aryl-1H-pyrazoles in the presence of sodium hydride has been shown to produce 1-(3′-substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles with good regioselectivity. researchgate.net This demonstrates a method for the controlled introduction of a substituent at the 2-position of the quinoxaline ring.
Furthermore, the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives can produce 2-quinoxalinol imines regioselectively. acs.orgnih.govacs.org This regioselectivity was confirmed through isotopic labeling experiments. acs.org Such strategies are vital for constructing specific isomers of the final pyrrolo[3,4-b]quinoxaline.
A deoxygenative and regioselective C-2 alkynylation of quinoline (B57606) N-oxides has been achieved under ball-milling conditions without the need for transition metal catalysts. acs.org This method offers a green and efficient way to introduce substituents at a specific position on the quinoxaline N-oxide precursor, which can then be cyclized to form the desired pyrrolo[3,4-b]quinoxaline.
Derivatization and Structural Diversification Strategies for Pyrroloquinoxaline Systems
Once the core this compound system is synthesized, further derivatization and structural diversification are often desired to explore the structure-activity relationships of these compounds. These strategies can be broadly categorized into substitution reactions on the existing core and the annulation of additional heterocyclic rings.
Substitution Reactions on the Pyrrolo[3,4-b]quinoxaline Core
Substitution reactions on the this compound core can occur on either the quinoxaline or the pyrrole moiety. The reactivity of each ring system dictates the type of substitution that is favored.
The quinoxaline part of the molecule is generally electron-deficient and is susceptible to nucleophilic substitution, particularly at the 2- and 3-positions if they are functionalized with good leaving groups like halogens. nih.govwikipedia.org For example, 2,3-dichloroquinoxaline (B139996) is a versatile starting material for introducing a variety of sulfur and nitrogen nucleophiles. nih.gov The reaction of 2,3-dichloroquinoxaline with nucleophiles can be controlled to achieve either mono- or disubstitution. nih.govnih.gov
The pyrrole ring, in contrast, is an electron-rich heterocycle and is prone to electrophilic substitution. onlineorganicchemistrytutor.compearson.comyoutube.com Electrophilic attack on a simple pyrrole ring preferentially occurs at the C-2 position due to the greater stabilization of the intermediate carbocation through resonance. youtube.comonlineorganicchemistrytutor.com In the context of the this compound system, the electronic influence of the fused quinoxaline ring will modulate the reactivity of the pyrrole moiety.
Annulation of Additional Heterocyclic Moieties
The annulation of additional heterocyclic rings onto the this compound scaffold leads to the formation of more complex polycyclic systems with potentially novel properties.
A notable example is the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. acs.orgnih.gov This is achieved through a sequence involving a Buchwald-Hartwig cross-coupling reaction followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). acs.orgnih.gov The starting material for this annulation is a suitably substituted thiophene (B33073) derivative attached to the quinoxaline core. This approach allows for the construction of a thiophene ring fused to the pyrroloquinoxaline system, creating a tetracyclic structure. acs.orgnih.gov The synthesis of various fused heterocycles often relies on such cyclization strategies. researchgate.net
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Studies of Pyrrolo[3,4-b]quinoxaline Formation
The formation of the pyrrolo[3,4-b]quinoxaline scaffold can be achieved through several synthetic strategies, each with its own proposed mechanism.
One common approach involves the condensation of an o-phenylenediamine (B120857) derivative with a suitably substituted pyrrole (B145914) precursor. For instance, the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine has been studied. rsc.orgnih.gov The proposed mechanism for this reaction begins with the formation of an enamine intermediate through the reaction of the pyrroline-2-one and o-phenylenediamine. nih.gov This is followed by an intramolecular nucleophilic addition and subsequent dehydration to form a dihydropyrrolo[2,3-b]quinoxaline derivative, which is then oxidized to the final aromatic pyrrolo[2,3-b]quinoxaline product. rsc.orgnih.gov
Another versatile method is the intramolecular cyclization of appropriately substituted quinoxaline (B1680401) precursors. A notable example is the gold-catalyzed intramolecular hydroamination of N-alkynyl indoles. unicatt.itnih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by the intramolecular nucleophilic attack of the amino group onto the activated alkyne. unicatt.it This leads to the formation of an imine derivative, which then undergoes further transformations to yield the final 3H-pyrrolo-[1,2,3-de]quinoxaline structure. unicatt.it
Palladium-catalyzed reactions also feature prominently in the synthesis of this heterocyclic system. For example, the synthesis of 2,3-disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines can be accomplished through the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of a palladium catalyst. researchgate.net The mechanism is thought to proceed via an oxidative insertion of the palladium catalyst into the C-Cl bond, followed by a series of coupling and cyclization steps. researchgate.net
The Pictet-Spengler reaction offers another pathway, exemplified by the acid-catalyzed reaction of 1-(2-aminophenyl)pyrroles with aldehydes. nih.gov This one-pot reaction proceeds through the formation of an imine, which then undergoes cyclization and subsequent air oxidation to furnish the 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov
Furthermore, a multicomponent reaction (MCR) followed by a Staudinger/aza-Wittig sequence has been developed for the synthesis of 2,3,4-trisubstituted 2H-pyrrolo[3,4-c]quinolines. researchgate.net This pathway involves the initial formation of a 1-substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrrole, which then undergoes an intramolecular cyclization upon treatment with triphenylphosphine. researchgate.net
Table 1: Mechanistic Approaches to Pyrrolo[3,4-b]quinoxaline Formation
| Reaction Type | Key Reactants | Proposed Key Steps | Reference |
|---|---|---|---|
| Condensation | 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, o-phenylenediamine | Enamine formation, intramolecular nucleophilic addition, dehydration, oxidation | rsc.org, nih.gov |
| Intramolecular Hydroamination | N-alkynyl indoles | Gold-catalyzed alkyne activation, intramolecular nucleophilic attack, imine formation | unicatt.it, nih.gov |
| Palladium-Catalyzed Cross-Coupling | 3-chloroquinoxalin-2-amines, internal alkynes | Oxidative insertion of palladium, coupling, cyclization | researchgate.net |
| Pictet-Spengler Reaction | 1-(2-aminophenyl)pyrroles, aldehydes | Imine formation, cyclization, air oxidation | nih.gov |
| MCR/Staudinger/Aza-Wittig Sequence | 2-azidobenzaldehyde, nitromethane, 1,3-dicarbonyl compounds, amines | Multicomponent reaction to form an azide (B81097), followed by Staudinger/aza-Wittig cyclization | researchgate.net |
Proposed Intermediates and Transition States
The formation of the 2H-pyrrolo[3,4-b]quinoxaline ring system proceeds through a series of proposed intermediates and transition states that are crucial for understanding the reaction pathway.
In the condensation reaction between 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine, an initial enamine intermediate is proposed. nih.gov This intermediate is believed to exist in equilibrium with its tautomeric form, which is stabilized by intramolecular hydrogen bonding. nih.gov Subsequent intramolecular nucleophilic addition leads to a cyclic intermediate, which then dehydrates and oxidizes to the final product. rsc.orgnih.gov
For the synthesis of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives from 2,3-dichloro-6-sulfonyl quinoxaline, the reaction with 1,3-binucleophiles is key. johnshopkins.edu The formation of these fused systems likely proceeds through intermediates arising from the nucleophilic substitution of the chlorine atoms on the quinoxaline ring. johnshopkins.edu
In the multicomponent synthesis of 2H-pyrrolo[3,4-c]quinolines, a key intermediate is the 1-substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrrole. researchgate.net This azide-containing pyrrole is then converted to the final product via a Staudinger/aza-Wittig reaction, which involves the formation of an iminophosphorane intermediate upon reaction with triphenylphosphine. researchgate.net
The synthesis of pyrrolo[1,2-a]quinoxalin-4-ones through a one-pot, three-component reaction of 1-substituted benzimidazoles, ethyl bromoacetate, and electron-deficient alkynes involves several intermediates. researchgate.net The reaction pathway includes the formation of benzimidazolium bromides, which then generate benzimidazolium N-ylides. researchgate.net These ylides react with the activated alkynes to form dihydropyrrolo[1,2-a]benzimidazole cycloadducts as primary intermediates. researchgate.net
Table 2: Proposed Intermediates in Pyrrolo[3,4-b]quinoxaline Synthesis
| Reaction Pathway | Proposed Intermediate | Significance | Reference |
|---|---|---|---|
| Condensation of pyrroline-2-one and o-phenylenediamine | Enamine | Initial product of condensation, tautomerizes for subsequent cyclization. | nih.gov |
| Synthesis from 2,3-dichloro-6-sulfonyl quinoxaline | Nucleophilic substitution adducts | Formed by the reaction with 1,3-binucleophiles, leading to ring fusion. | johnshopkins.edu |
| MCR/Staudinger/Aza-Wittig Sequence | 1-substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrrole | Stable precursor containing the azide functionality for the final cyclization step. | researchgate.net |
| MCR/Staudinger/Aza-Wittig Sequence | Iminophosphorane | Key reactive species in the aza-Wittig cyclization. | researchgate.net |
| Three-component synthesis of pyrrolo[1,2-a]quinoxalin-4-ones | Benzimidazolium N-ylide | Reacts with alkynes in a 1,3-dipolar cycloaddition. | researchgate.net |
| Three-component synthesis of pyrrolo[1,2-a]quinoxalin-4-ones | Dihydropyrrolo[1,2-a]benzimidazole | Primary cycloadduct that can rearrange to the final product. | researchgate.net |
Role of Catalysts in Mechanistic Pathways
Gold Catalysis: In the intramolecular hydroamination of N-alkynyl indoles, a gold catalyst is essential. unicatt.itnih.gov It is proposed that the gold(I) or gold(III) species activates the alkyne moiety, making it more susceptible to nucleophilic attack by the appended amino group. unicatt.it This catalytic cycle allows the reaction to proceed under mild conditions. unicatt.itnih.gov
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form the pyrrolo[3,4-b]quinoxaline skeleton. researchgate.net For instance, in the reaction of 3-chloroquinoxalin-2-amines with internal alkynes, a palladium(II) catalyst is employed. researchgate.net The catalytic cycle is thought to involve the oxidative addition of the palladium(0) species to the chloroquinoxaline, followed by coordination of the alkyne, migratory insertion, and reductive elimination to afford the product and regenerate the active catalyst. researchgate.net
Acid Catalysis: Acid catalysts, such as acetic acid, are employed in reactions like the Pictet-Spengler synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov The acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amino group of the 1-(2-aminophenyl)pyrrole to form an iminium ion, which then undergoes cyclization. nih.gov Similarly, citric acid has been used to catalyze the condensation of 3-pyrroline-2-one (B142641) derivatives with o-phenylenediamine. rsc.orgnih.gov
Other Catalysts:
Triphenylphosphine (PPh₃): While not a catalyst in the traditional sense as it is consumed in the reaction, PPh₃ is a crucial reagent in the Staudinger/aza-Wittig sequence for the synthesis of 2H-pyrrolo[3,4-c]quinolines. researchgate.net It reacts with the azide to form an iminophosphorane, which then undergoes intramolecular cyclization. researchgate.net
Copper Iodide (CuI): Often used as a co-catalyst in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which can be a step in the synthesis of pyrrolo[3,4-b]quinoxaline precursors. researchgate.net
Table 3: Role of Catalysts in Pyrrolo[3,4-b]quinoxaline Synthesis
| Catalyst | Reaction Type | Proposed Role | Reference |
|---|---|---|---|
| Gold(I) or Gold(III) | Intramolecular Hydroamination | Activates the alkyne for nucleophilic attack. | unicatt.it, nih.gov |
| Palladium(II) | Cross-Coupling | Facilitates C-C and C-N bond formation through a catalytic cycle. | researchgate.net |
| Acetic Acid | Pictet-Spengler Reaction | Activates the aldehyde for imine formation. | nih.gov |
| Citric Acid | Condensation | Catalyzes the condensation of a pyrroline-2-one with o-phenylenediamine. | rsc.org, nih.gov |
| Triphenylphosphine | Staudinger/Aza-Wittig Reaction | Reacts with the azide to form a reactive iminophosphorane intermediate. | researchgate.net |
| Copper Iodide (CuI) | Co-catalyst in Cross-Coupling | Assists the palladium catalyst in reactions like the Sonogashira coupling. | researchgate.net |
Advanced Characterization Techniques for Pyrrolo 3,4 B Quinoxaline Structures
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable tools for probing the chemical environment of atoms and bonds within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, detailed structural information can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic compounds in solution. It provides information about the number of different types of protons and carbons, their chemical environments, and their connectivity.
¹H NMR: In the ¹H NMR spectra of pyrrolo[3,4-b]quinoxaline derivatives, the protons of the quinoxaline (B1680401) ring typically appear in the aromatic region. For instance, in ethyl 1,2-diphenyl-2,4-dihydro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a broad, low-intensity peak corresponding to the secondary amino group (NH) proton is observed at a chemical shift of 8.97 ppm. rsc.org The protons at the 5 and 8 positions of the quinoxaline moieties in some derivatives show doublets of doublets around 8.41 ppm and 8.05 ppm. nih.gov For 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline, the proton signals were observed at δ 8.06–7.98 (m, 2 H), 7.58–7.41 (m, 10 H), 6.60 (s, 1 H), 4.50–4.43 (m, 2 H), and 3.34–3.25 (m, 2 H). unicatt.it
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline, the carbon signals were observed at δ 167.7 (C), 142.8 (C), 139.7 (C), 134.0 (C), 131.8 (C), 131.1(C), 130.8 (C), 130.4 (CH), 129.3 (CH), 128.67 (CH), 128.64 (CH), 128.3 (CH), 127.2 (CH), 125.7 (C), 124.1 (CH), 118.4 (CH), 102.0 (CH), 48.4 (CH2), and 33.08 (CH2). unicatt.it In another example, 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, the ¹³C NMR spectrum showed signals at δ 149.9, 142.2, 141.1, 141.1, 140.7, 140.4, 137.1, 132.8, 128.8, 128.3, 128.2, and 109.2. nih.gov
2D NMR: Two-dimensional NMR techniques, such as HMQC and HMBC, are used to establish correlations between protons and carbons, which is crucial for assigning complex spectra and confirming the connectivity of the pyrrolo[3,4-b]quinoxaline core and its substituents. semanticscholar.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl 1,2-diphenyl-2,4-dihydro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 8.97 (br s, 1H, NH) | Not specified | rsc.org |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates | ~8.41 (dd), ~8.05 (dd) | Not specified | nih.gov |
| 2-Benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 8.06–7.98 (m, 2H), 7.58–7.41 (m, 10H), 6.60 (s, 1H), 4.50–4.43 (m, 2H), 3.34–3.25 (m, 2H) | 167.7, 142.8, 139.7, 134.0, 131.8, 131.1, 130.8, 130.4, 129.3, 128.67, 128.64, 128.3, 127.2, 125.7, 124.1, 118.4, 102.0, 48.4, 33.08 | unicatt.it |
| 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative | 9.67 (s, 1H), 7.85 (d, J = 7.1 Hz, 2H), 7.46 (d, J = 5.3 Hz, 1H), 7.14 (d, J = 5.3 Hz, 1H), 2.51 (s, 6H) | 149.9, 142.2, 141.1, 141.1, 140.7, 140.4, 137.1, 132.8, 128.8, 128.3, 128.2, 109.2 | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. johnshopkins.edursc.org
For example, the HRMS data for 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline was reported as m/z [M+H]⁺ calculated for C₂₃H₁₈ClN₂: 357.1153; found: 357.1133. unicatt.it Similarly, for 2-(4-chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline, the HRMS m/z [M+H]⁺ was calculated as 371.1310 and found to be 371.1321. unicatt.it The exact mass of the parent compound, 2H-Pyrrolo[3,4-b]quinoxaline, is 169.06411. chem960.com
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|
| 2-Benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 357.1153 | 357.1133 | unicatt.it |
| 2-(4-Chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 371.1310 | 371.1321 | unicatt.it |
| 1-(4-((8-Chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-one | 399.1259 | 399.1263 | unicatt.it |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Fourier Transform Infrared (FTIR) spectroscopy is a more advanced version of the technique that provides higher resolution and sensitivity.
In the IR spectrum of N-(2-Fluorophenyl)-2-(2-methylaminomethyl)pyrrole, a precursor to a pyrroloquinoxaline derivative, characteristic peaks were observed at 3424 cm⁻¹ (N-H stretching), 1511 cm⁻¹ (C=C stretching), and 1372 cm⁻¹ (C-N stretching). semanticscholar.org The FTIR spectrum of quinoxaline-2,3-dione shows characteristic absorption bands that help in identifying its structure. researchgate.net The structures of newly synthesized 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives have been confirmed using IR spectroscopy, among other techniques. johnshopkins.edu
| Compound/Derivative Type | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| N-(2-Fluorophenyl)-2-(2-methylaminomethyl)pyrrole | N-H stretch | 3424 | semanticscholar.org |
| N-(2-Fluorophenyl)-2-(2-methylaminomethyl)pyrrole | C=C stretch | 1511 | semanticscholar.org |
| N-(2-Fluorophenyl)-2-(2-methylaminomethyl)pyrrole | C-N stretch | 1372 | semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The absorption maxima (λmax) can be influenced by the substituents on the pyrroloquinoxaline core and the solvent used. For some quinoxaline derivatives, the absorption onset wavelength in films is at 701 nm, which corresponds to an energy of 1.77 eV. researchgate.net The introduction of conjugated spacers can lead to a red shift in the absorption bands. researchgate.net The UV-Vis absorption and emission spectra of some quinoxaline-based compounds have been recorded in THF, showing their potential as blue light emitters. researchgate.net
| Compound/Derivative Type | Medium | Absorption Onset (nm) | Energy (eV) | Reference |
|---|---|---|---|---|
| Quinoxaline Derivative Film | Film | 701 | 1.77 | researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized compounds. For N-(2-Fluorophenyl)pyrrole-2-carbaldehyde, the calculated elemental analysis for C₁₂H₁₃FN₂·½CH₃OH was C, 63.53%; H, 6.40%; N, 11.86%, and the found values were C, 63.88%; H, 6.02%; N, 11.51%. semanticscholar.org The structures of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives were also confirmed through elemental analysis. johnshopkins.edu
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| N-(2-Fluorophenyl)pyrrole-2-carbaldehyde (C₁₂H₁₃FN₂·½CH₃OH) | C | 63.53 | 63.88 | semanticscholar.org |
| H | 6.40 | 6.02 | ||
| N | 11.86 | 11.51 |
Computational and Theoretical Investigations of 2h Pyrrolo 3,4 B Quinoxaline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the molecular and electronic properties of complex organic systems like 2H-pyrrolo[3,4-b]quinoxaline. These methods allow for the detailed analysis of the molecule's ground and excited states.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of quinoxaline (B1680401) derivatives and related heterocyclic systems. By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries, orbital energies, and other electronic parameters. For various isomers and derivatives of pyrroloquinoxaline, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular structures and understand their stability and reactivity. researchgate.netmdpi.com While specific DFT studies focused exclusively on the parent this compound are not extensively documented in current literature, the methodologies applied to its isomers provide a clear framework for how such an analysis would be conducted. These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of a molecule, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excited states. nih.gov For related pyrrolo[1,2-a]quinoxaline (B1220188) systems, TD-DFT has been used to predict absorption spectra by calculating the vertical excitation energies from the ground state (S0) to various excited singlet states (S1, S2, etc.). nih.gov These calculations can identify the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. Such studies are crucial for designing molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors. bohrium.combohrium.com
Electronic Structure Analysis
The electronic structure of this compound, particularly the arrangement and energies of its frontier molecular orbitals, dictates its chemical reactivity and its potential for use in electronic devices.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of the electron density in these orbitals is also critical. In studies of various pyrroloquinoxaline derivatives, DFT calculations have been used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.combohrium.com For instance, in donor-acceptor type molecules based on a pyrrolo[1,2-α]quinoxaline acceptor, the HOMO is often localized on the donor moiety, while the LUMO is centered on the acceptor part, which is fundamental to their charge-transfer properties. bohrium.com
Table 1: Representative Calculated Orbital Energies for Pyrroloquinoxaline Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Method |
| Pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) | -5.30 | -2.31 | DFT |
| Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline (6b) | -5.41 | -2.48 | DFT |
| Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7a) | -5.46 | -2.57 | DFT |
| Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7b) | -5.51 | -2.62 | DFT |
This table presents data for related complex derivatives to illustrate the application of DFT calculations, as specific data for the parent this compound is not available in the cited literature. Data sourced from mdpi.com.
Electronic Band Gap Energy Calculations
The energy difference between the HOMO and LUMO is known as the electronic band gap (Eg). This is a crucial parameter for materials used in optoelectronics, as it determines the energy of light that the material can absorb or emit. A smaller band gap is characteristic of soft molecules that are more easily polarized and reactive. nih.gov DFT calculations are a primary tool for predicting the HOMO-LUMO gap. For various pyrrolo- and thieno-fused quinoxaline systems, these calculations have been essential in identifying candidates for low band gap materials suitable for applications like organic photovoltaics. mdpi.comnih.gov
Table 2: Representative Calculated Band Gap Energies for Pyrroloquinoxaline Derivatives
| Compound/System | Band Gap (eV) | Method |
| Pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) | 2.99 | DFT |
| Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline (6b) | 2.93 | DFT |
| Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7a) | 2.89 | DFT |
| Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7b) | 2.89 | DFT |
This table presents data for related complex derivatives to illustrate the application of DFT calculations, as specific data for the parent this compound is not available in the cited literature. Data sourced from mdpi.com.
Optoelectronic and Advanced Materials Applications of 2h Pyrrolo 3,4 B Quinoxaline Scaffolds
Role in Organic Semiconductors
Specific research detailing the role of the parent compound, 2H-Pyrrolo[3,4-b]quinoxaline, as a standalone organic semiconductor is limited in the reviewed literature. Its utility is predominantly demonstrated when incorporated into larger, more complex molecular structures, such as donor-acceptor copolymers, where its inherent electron-deficient nature is leveraged.
Components in Organic Electronics Devices
While quinoxaline-based materials are broadly utilized in organic electronics, specific data on the application of the basic this compound scaffold in electronic devices is not widely available in the reviewed scientific papers.
There is a lack of specific research findings in the surveyed literature regarding the application of this compound as a primary component in luminescent materials.
No specific research was identified that focuses on the use of this compound in electrochromic materials and devices.
Donor-Acceptor (D-A) Type Copolymers and Oligomers
The this compound architecture has been successfully integrated into donor-acceptor (D-A) type copolymers, particularly in the form of its dione (B5365651) derivatives. A notable example is the use of a fused ring Pyrrolo[3,4-b]dithieno[3,2-f:2″,3″-h]quinoxaline-8,10(9H)-dione as a strong electron-deficient acceptor unit. researchgate.net This acceptor was copolymerized with different donor units, such as benzodithiophene (BDT), to create wide bandgap conjugated polymers for photovoltaic applications. researchgate.net
Two such polymers, designated P117 and P134 , were synthesized using this acceptor. The key difference between them lies in the side chains of the BDT donor unit: P117 features 2-ethylhexyloxy side chains, while P134 has alkylthienyl side chains. researchgate.net
The design of copolymers using the Pyrrolo[3,4-b]dithieno[3,2-f:2″,3″-h]quinoxaline-8,10(9H)-dione acceptor illustrates a key principle in tuning material properties: the "strong acceptor-weak donor" strategy. researchgate.net
Strong Acceptor: The fusion of the electron-deficient quinoxaline (B1680401) core with a dicarboxylic imide group creates a potent acceptor moiety. This strong electron-withdrawing capability is crucial for establishing a significant intramolecular charge transfer (ICT) between the donor and acceptor units within the polymer backbone.
Donor Modification: By altering the donor unit—in this case, modifying the side chains on the BDT donor—the electronic properties and morphology of the resulting polymer can be fine-tuned. The use of weak alkylthienyl side chains in P134, compared to the 2-ethylhexyloxy side chains in P117, was found to be a superior strategy. researchgate.net This modification led to more well-adjusted charge transport, reduced charge recombination, and more efficient exciton (B1674681) generation and dissociation. researchgate.net
Morphology and Stacking: The choice of donor and its side chains directly impacts the solid-state packing of the polymer films. P134 exhibited a denser π-π stacking distance and greater crystal coherence length, which are critical for efficient charge transport in a device. researchgate.net
Photovoltaic Applications
Derivatives of the this compound scaffold have shown significant promise in the field of organic photovoltaics (OPVs), specifically when used as the acceptor component in bulk heterojunction (BHJ) polymer solar cells.
The copolymers P117 and P134 , which feature the Pyrrolo[3,4-b]dithieno[3,2-f:2″,3″-h]quinoxaline-8,10(9H)-dione acceptor, were used as the polymer donor material alongside a narrow bandgap non-fullerene acceptor (NFA) known as Y6 . researchgate.net
The performance of these solar cell devices is summarized in the table below. The device based on the P134:Y6 blend achieved a power conversion efficiency (PCE) of 15.42%, which was significantly higher than the 12.14% achieved by the P117:Y6 device. researchgate.net This superior performance was attributed to the optimized properties of the P134 polymer, including better charge transport and more favorable film morphology. researchgate.net This result underscores the potential of using strongly electron-deficient quinoxaline-based building blocks for developing highly efficient materials for polymer solar cells. researchgate.net
| Polymer Donor | Power Conversion Efficiency (PCE) | Donor Unit Side Chain | Acceptor Unit |
|---|---|---|---|
| P134 | 15.42% | Alkylthienyl | Y6 |
| P117 | 12.14% | 2-ethylhexyloxy | Y6 |
Bulk Heterojunction Polymer Solar Cells
In the realm of organic photovoltaics (OPVs), bulk heterojunction (BHJ) polymer solar cells represent a promising technology due to their potential for low-cost, large-area, and flexible device fabrication. The active layer of a BHJ solar cell is a blend of a p-type conjugated polymer donor and an n-type fullerene derivative or non-fullerene acceptor. The efficiency of these devices is critically dependent on the properties of the polymer donor, which must exhibit a broad absorption spectrum, high charge carrier mobility, and appropriate energy levels to facilitate efficient exciton dissociation and charge transfer to the acceptor.
Quinoxaline-based copolymers have emerged as a significant class of donor materials for BHJ solar cells. nih.govrsc.org Their inherent D-A structure allows for the tuning of the polymer's band gap, leading to enhanced absorption of the solar spectrum. The electron-deficient nature of the quinoxaline unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is beneficial for achieving a higher open-circuit voltage (Voc) in the solar cell device.
A notable example involves a copolymer incorporating a 6,7-difluoro-2,3-dihexylquinoxaline unit. This polymer, when blended with a fullerene acceptor, demonstrates the potential of the quinoxaline scaffold in photovoltaic applications. Although research into polymers explicitly containing the this compound unit is ongoing, the performance of analogous quinoxaline-based polymers provides a strong indication of their promise. For instance, a device fabricated with poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-5,8-(6,7-difluoro-2,3-dihexylquinoxaline)] (PBQxF) as the donor and rsc.orgrsc.org-phenyl-C71-butyric acid methyl ester (PC71BM) as the acceptor yielded a power conversion efficiency (PCE) of 0.39%. koreascience.kr The key performance parameters of this device are detailed in the table below.
Photovoltaic Performance of a PBQxF:PC71BM Solar Cell
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| PBQxF | PC71BM | 0.64 | 1.58 | 39 | 0.39 |
Data sourced from a study on quinoxaline-based semiconducting polymers. koreascience.kr
The relatively low fill factor (FF) and short-circuit current density (Jsc) in this specific example suggest that further optimization of the polymer structure, such as the incorporation of different donor co-monomers or modification of the side chains, could lead to improved morphology of the active layer and enhanced device performance. koreascience.kr The ongoing development of quinoxaline-based D-A copolymers is a testament to their potential in achieving high-efficiency polymer solar cells. nih.gov
Organic Sensitizers for Solar Cell Applications
Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that offers a viable alternative to conventional silicon-based solar cells. A key component of a DSSC is the sensitizer, a dye molecule that absorbs sunlight and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The design of metal-free organic sensitizers, often based on a D-π-A framework, has become an area of intensive research.
The this compound scaffold and its derivatives are highly promising for use in organic sensitizers. researchgate.net The quinoxaline moiety can function as a potent electron-accepting unit and as a π-bridge in the D-π-A architecture. nih.gov This allows for effective intramolecular charge transfer upon photoexcitation, a critical process for efficient electron injection. By strategically modifying the donor, acceptor, and π-conjugated bridge, the absorption spectrum and energy levels of the dye can be precisely tuned to optimize photovoltaic performance. researchgate.net
Researchers have synthesized novel organic sensitizers that incorporate a quinoxaline unit as the electron acceptor. nih.govcase.edu For example, two dyes, RC-21 and RC-22, were developed using a triphenylamine (B166846) unit as the electron donor and a quinoxaline-based structure as the acceptor. case.edu The different linkage positions of the donor to the quinoxaline core (vertical vs. horizontal conjugation) were found to significantly impact the final photovoltaic properties. case.edu RC-22, featuring a D-A-π-A configuration, exhibited a superior power conversion efficiency of 5.56%. nih.govcase.edu
In another study, a series of five organic dyes (DQ1-5) based on a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer were synthesized and tested in DSSCs. nih.gov These dyes demonstrated broad photoresponse, with the DQ5-sensitized solar cell achieving a notable power conversion efficiency of 7.12%, highlighting the potential of these rigid, quinoxaline-based structures as promising candidates for efficient DSSCs. nih.gov
Photovoltaic Performance of Quinoxaline-Based Organic Sensitizers in DSSCs
| Sensitizer | Voc (mV) | Jsc (mA/cm²) | FF (%) | η (%) |
|---|---|---|---|---|
| RC-21 | 640 | 7.64 | 67 | 3.30 |
| RC-22 | 680 | 11.53 | 71 | 5.56 |
| DQ5 | - | - | - | 7.12 |
Performance data for RC-21 and RC-22 sourced from a study on novel quinoxaline-based organic sensitizers. case.edu Performance data for DQ5 sourced from a study on 2,3-dipentyldithieno[3,2-f:2',3'-h]quinoxaline-based organic dyes. nih.gov
The success of these quinoxaline-based sensitizers underscores the versatility of this heterocyclic scaffold in the molecular engineering of dyes for solar cell applications. The ability to modify the structure to enhance light-harvesting capabilities and optimize energy level alignment with the TiO2 conduction band and the electrolyte redox potential is a key advantage. researchgate.netnih.gov
Photophysical Properties and Their Experimental Characterization
Fluorescence and Luminescence Studies
No specific studies detailing the fluorescence or luminescence spectra, quantum yields, or excited-state lifetimes of 2H-pyrrolo[3,4-b]quinoxaline could be found. While research into derivatives like "2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide" suggests potential biological activities, the associated photophysical data is not provided. ontosight.ai Similarly, a 1999 study mentions the synthesis of fluorinated pyrrolo[3,4-b]quinoxaline 4,9-dioxides, but the photophysical characterization of these materials is not detailed in available abstracts. chem960.com
Spectroelectrochemical Investigations of Electronic Transitions
There is no available literature describing the spectroelectrochemical analysis of this compound. Such studies, which correlate the electronic absorption spectra of a compound with its electrochemical redox states, are crucial for understanding its electronic structure and potential as an electrochromic material. However, this specific analysis has not been reported for this isomer.
Colorimetry Studies for Electrochromic Materials
In the absence of spectroelectrochemical data, there are consequently no colorimetry studies (such as CIE 1931 or 1976 color space analysis) that characterize the color changes of this compound in different oxidation states.
Charge Mobility Characterization
No experimental measurements or theoretical calculations on the charge mobility of this compound have been reported. This information is vital for assessing a material's potential for use in organic semiconductor applications, such as organic field-effect transistors (OFETs) or organic photovoltaic cells (OPVs).
Electrochemical Properties and Characterization
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key technique used to investigate the electrochemical properties of pyrroloquinoxaline derivatives. These studies provide insights into the oxidation and reduction potentials, which are crucial for determining the energy levels (HOMO and LUMO) of the materials.
In a typical setup for analyzing these compounds, a three-electrode system is employed. This system consists of a polymer-coated Indium Tin Oxide (ITO) glass as the working electrode, a platinum wire as the counter electrode, and a silver wire as a pseudo-reference electrode. The measurements are generally carried out in an electrolyte solution, such as 0.2 M TBAPF6/ACN, with a scan rate of 100 mV/s.
Research on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, which are structurally related to the pyrroloquinoxaline core, has shown that these compounds undergo reduction processes that can be characterized by cyclic voltammetry. A study of twenty such derivatives in dimethylformamide (DMF) revealed that the first reduction wave was typically reversible or quasi-reversible, while the second reduction was irreversible. The introduction of electron-withdrawing groups into the quinoxaline (B1680401) structure leads to a significant positive shift in the redox potential. researchgate.net
The table below presents the experimentally measured reduction potentials for selected 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, illustrating the influence of substituents on their electrochemical behavior. researchgate.net
| Compound (Substituent) | Wave 1 (V) | Wave 2 (V) |
| H | -0.89 | -1.58 |
| 4'-CH3 | -0.92 | -1.62 |
| 4'-OCH3 | -0.96 | -1.65 |
| 4'-F | -0.86 | -1.55 |
| 4'-Cl | -0.84 | -1.53 |
| 4'-Br | -0.83 | -1.51 |
| 3'-Cl | -0.81 | -1.50 |
| 3'-Br | -0.80 | -1.48 |
Data sourced from a voltammetric study of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. researchgate.net
Conductivity Measurements of Polymeric Materials
The electrical conductivity of polymeric materials derived from pyrroloquinoxaline is a critical parameter for their use in electronic devices. These polymers often exhibit semiconducting properties.
A series of polyquinolines and polyanthrazolines, which share structural similarities with polypyrroloquinoxalines, have been shown to be excellent n-type semiconducting polymers. dtic.mil Their conductivity can be modulated through doping. For instance, n-type doping of polyquinolines can lead to moderate electrical conductivity, in the range of 10⁻³ to 10 S/cm. dtic.mil However, these doped polymers can be sensitive to ambient conditions. dtic.mil
The development of novel donor-acceptor copolymers incorporating quinoxaline units has been a focus of research for applications in polymer solar cells. rsc.orgrsc.org The conductivity and charge transport properties of these polymers are crucial for device performance. For example, the design of polymers with high hole mobility and charge carrier transport rates is a key objective.
Redox Behavior and Electropolymerization Processes
The redox behavior of pyrroloquinoxaline derivatives is closely linked to their potential for electropolymerization. Electropolymerization is a technique used to deposit thin films of a polymer onto a conductive surface.
For instance, an EDOT-quinoxaline monomer, EDOTPQ, can be electropolymerized on ITO glass to form thin films. mdpi.com The resulting polymer, PEDOTPQ, exhibits a green color and has promising electrochromic properties. mdpi.com The electropolymerization is typically carried out in an electrolyte solution containing lithium salts and propylene (B89431) carbonate. mdpi.com The resulting polymer films show good adhesion and homogeneity. mdpi.com
Studies on polyquinolines and polyanthrazolines have revealed that these polymers exhibit reversible reduction, with formal potentials ranging from -1.57 to -2.08 V (versus SCE). dtic.mil This reversible redox behavior makes them suitable for n-type semiconducting applications. dtic.mil Polymers containing anthrazoline units have a higher electron affinity, while those with thiophene (B33073) linkages have a lower ionization potential. dtic.mil This allows for the tuning of the electronic properties of the polymers. Thiophene-linked polyanthrazolines, for example, can be both p-type and n-type doped. dtic.mil
The table below summarizes the electrochemical properties of selected polyquinolines and polyanthrazolines, providing a comparative view of their redox behavior. dtic.mil
| Polymer | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) | Ionization Potential (eV) | Electron Affinity (eV) |
| Poly(2,6-(4-phenyl quinoline)) (PPQ) | 1.15 | -1.58 | 5.35 | 2.62 |
| Polymer with Thiophene Linkage 1 | 0.65 | -1.62 | 4.85 | 2.58 |
| Polymer with Thiophene Linkage 2 | 0.70 | -1.57 | 4.90 | 2.63 |
| Polyanthrazoline 1 | 0.85 | -1.95 | 5.05 | 2.95 |
| Polyanthrazoline 2 | 0.90 | -2.08 | 5.10 | 3.08 |
Data for a series of polyquinolines and polyanthrazolines, highlighting their tunable electronic properties. dtic.mil
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-Pyrrolo[3,4-b]quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : Key approaches include TosMIC (tosylmethylisocyanide) reactions for constructing the pyrrolo-quinoxaline core, as demonstrated in the synthesis of analogous 2H-pyrrolo[3,4-c]quinolines . Microwave-assisted methods using halophenyl precursors (e.g., 2-bromoaniline derivatives) offer faster cyclization with reduced side reactions . Green chemistry routes employing dioxane as a solvent and o-phenylenediamine as a reactant are also viable, with IR and NMR used to confirm structural integrity . Optimization of temperature (e.g., 80–120°C) and catalyst choice (e.g., Pd/C) significantly impacts yield and purity.
Q. How does the substitution pattern on the quinoxaline ring affect the compound's physicochemical properties?
- Methodological Answer : Substituents at positions 3 and 4 modulate electronic properties (e.g., electron-withdrawing groups enhance π-acidity) and solubility. For example, ethoxycarbonyl or hydroxy groups at position 3 increase polarity, as shown in IR spectra (ν C=O at ~1700 cm⁻¹) and HPLC retention times . Computational tools like DFT can predict substituent effects on HOMO-LUMO gaps, critical for optoelectronic applications .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the quinoxaline ring appear as multiplet signals between δ 6.50–8.71 ppm, while pyrrole NH protons resonate near δ 10–12 ppm .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and NH (3300–3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 184.197 for C₁₀H₈N₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neurotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural variations. Strategies include:
- Comparative Bioassays : Test derivatives across standardized cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neurotoxicity) .
- Molecular Docking : Map interactions with targets like DNA (e.g., intercalation with B-DNA grooves) or 5-HT receptors .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. phenyl groups) to isolate cytotoxic vs. neuroprotective effects .
Q. What strategies optimize microwave-assisted synthesis for scale-up without compromising efficiency?
- Methodological Answer : Critical parameters include:
- Power Modulation : Gradual ramping (e.g., 100–300 W) prevents decomposition of heat-sensitive intermediates .
- Solvent Choice : Polar solvents like DMF enhance microwave absorption but require post-reaction purification via column chromatography .
- Catalyst Loading : Pd(OAc)₂ at 5 mol% balances reaction speed and cost . Pilot studies using Design of Experiments (DoE) can identify optimal conditions .
Q. How do electronic properties of this compound derivatives influence their performance in optoelectronic devices?
- Methodological Answer :
- DFT Calculations : Predict charge-transfer efficiency by analyzing HOMO-LUMO gaps (e.g., narrower gaps enhance conductivity) .
- UV-Vis Spectroscopy : Absorption maxima in the visible range (e.g., 450–550 nm) correlate with π-π* transitions, crucial for dye-sensitized solar cells (DSSCs) .
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials, guiding the design of donor-acceptor polymers for OLEDs .
Q. What mechanistic insights explain the DNA-binding behavior of this compound derivatives?
- Methodological Answer :
- Intercalation Studies : Fluorescence quenching assays with ethidium bromide-displacement quantify binding constants (Kₐ ~10⁶ M⁻¹) .
- Circular Dichroism (CD) : Changes in B-DNA ellipticity at 275 nm confirm groove-binding vs. intercalation .
- Molecular Dynamics (MD) : Simulate interactions with duplex or triplex DNA to identify stabilizing forces (e.g., van der Waals, hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
